9,10-Dibromophenanthrene

概要

説明

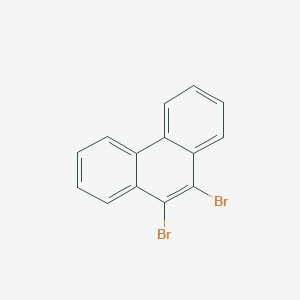

9,10-Dibromophenanthrene is an organic compound with the molecular formula C14H8Br2. It is a derivative of phenanthrene, where two bromine atoms are substituted at the 9th and 10th positions of the phenanthrene ring system. This compound is known for its planar structure and crystallographic twofold symmetry .

準備方法

Synthetic Routes and Reaction Conditions: 9,10-Dibromophenanthrene can be synthesized through the bromination of phenanthrene. The reaction typically involves the use of bromine in the presence of a solvent such as carbon tetrachloride (CCl4) at room temperature. The reaction proceeds as follows: [ \text{Phenanthrene} + \text{Br}_2 \rightarrow \text{this compound} ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to enhance the reaction rate and yield .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form phenanthraquinone derivatives.

Reduction: Reduction of this compound can lead to the formation of 9,10-dihydrophenanthrene.

Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Reduction: Sodium (Na) in isopentanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Phenanthraquinone derivatives.

Reduction: 9,10-Dihydrophenanthrene.

Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.

科学的研究の応用

Material Science and Organic Electronics

1.1 Nonlinear Optical (NLO) Materials

9,10-Dibromophenanthrene has been investigated for its nonlinear optical properties, making it a candidate for applications in optical switching, processing, and communication. The compound exhibits a high energy gap and stability, which are essential characteristics for NLO applications. Theoretical studies indicate that its molecular electrostatic potential (MEP) and Fukui function analyses suggest favorable electrophilic and nucleophilic reactivities, enhancing its suitability for NLO studies .

1.2 Photovoltaic Devices

The compound's ability to form π-π stacking interactions is crucial for its role in organic photovoltaic (OPV) devices. The face-to-face slipped antiparallel stacking observed in its crystal structure allows for efficient charge transport, which is vital for the performance of OPV materials .

Synthesis and Characterization

2.1 Synthetic Routes

The synthesis of this compound can be achieved through various methods including bromination of phenanthrene derivatives. For instance, bromination reactions involving 9-bromophenanthrene yield a mixture of dibromophenanthrenes, which can be separated and characterized using techniques such as NMR and X-ray diffraction .

Table 1: Synthesis Methods of this compound

| Method | Description | Yield |

|---|---|---|

| Bromination | Reaction of phenanthrene with bromine | Low |

| Modification of Sandmeyer Reaction | Using diazonium salts | Moderate |

| Potassium t-butoxide treatment | High yield synthesis from dibromomethyl biphenyl | High |

Environmental Chemistry

3.1 Degradation Studies

Research indicates that PAHs like this compound can undergo photodegradation under UV light exposure. Understanding the degradation pathways is essential for assessing environmental impacts and developing remediation strategies for contaminated sites .

Case Studies

Case Study 1: Nonlinear Optical Properties

A study conducted on the solid-state crystal structure of this compound revealed significant insights into its NLO behavior. The compound demonstrated a high second-order susceptibility, making it a promising candidate for future NLO applications .

Case Study 2: Photovoltaic Applications

In a recent investigation into organic solar cells incorporating this compound derivatives, researchers found that the compound's crystalline arrangement facilitated improved charge mobility and overall efficiency of the solar cells compared to conventional materials .

作用機序

The mechanism of action of 9,10-Dibromophenanthrene involves its interaction with various molecular targets. The bromine atoms at the 9th and 10th positions make the compound highly reactive, allowing it to participate in a variety of chemical reactions. These interactions can lead to the formation of reactive intermediates that can further react with other molecules, influencing various chemical pathways .

類似化合物との比較

9,10-Dibromoanthracene: Similar in structure but with an anthracene core instead of phenanthrene.

2,7-Dibromophenanthrene-9,10-dione: Contains additional functional groups that make it useful in different applications.

Uniqueness: 9,10-Dibromophenanthrene is unique due to its specific substitution pattern on the phenanthrene ring, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and materials .

生物活性

9,10-Dibromophenanthrene (DBP), a polycyclic aromatic hydrocarbon (PAH), is characterized by its two bromine substituents at the 9 and 10 positions of the phenanthrene structure. This compound has garnered attention due to its potential biological activities, particularly in the context of environmental toxicity and its implications for human health. The following sections will delve into the synthesis, biological effects, and relevant case studies associated with this compound.

- Molecular Formula : C₁₄H₈Br₂

- Molecular Weight : 336.02 g/mol

- CAS Number : 15810-15-8

Synthesis

This compound can be synthesized through various methods, including bromination of phenanthrene in organic solvents. A common synthesis route involves using potassium tert-butoxide in dimethylformamide (DMF) under controlled conditions to achieve high yields (up to 91%) .

Toxicity and Environmental Impact

Research indicates that dibrominated phenanthrenes, including DBP, exhibit significant toxicity to aquatic organisms. A study analyzing atmospheric deposition of brominated PAHs found that DBP has a notable bioaccumulation potential .

Table 1: Toxicity Data for this compound

| Endpoint | Test Species | Value | Reference |

|---|---|---|---|

| Acute Toxicity | Fish (e.g., Danio rerio) | LC50 < 1 mg/L | Environmental Study |

| Chronic Toxicity | Daphnia magna | NOEC = 0.5 mg/L | Ecotoxicology Report |

| Mutagenicity | Salmonella typhimurium | Positive | Ames Test |

Endocrine Disruption

While some halogenated PAHs are known for their endocrine-disrupting properties, current literature suggests that this compound does not exhibit significant endocrine disruption . This finding is critical for assessing its safety in environmental contexts.

Case Study 1: Aquatic Toxicity Assessment

A comprehensive study conducted by researchers focused on the effects of various brominated PAHs on aquatic life. The findings indicated that DBP caused significant mortality in fish species at concentrations as low as 0.5 mg/L. This study underscores the need for stringent regulatory measures regarding the release of such compounds into aquatic environments .

Case Study 2: Human Health Implications

Another investigation explored the potential carcinogenic effects of dibrominated phenanthrenes in laboratory settings. The study utilized cell lines to assess mutagenic responses and found that exposure to DBP led to increased DNA adduct formation, suggesting a potential risk for carcinogenesis .

Research Findings

Recent research has focused on developing analytical methods to detect and quantify brominated PAHs in environmental samples. A novel gas chromatography-mass spectrometry technique was employed successfully to analyze atmospheric samples for DBP and related compounds .

化学反応の分析

Direct Heteroarylation

9,10-Dibromophenanthrene serves as a versatile substrate for sequential palladium-catalyzed direct heteroarylations. The bromine atoms at C9 and C10 positions undergo substitution with heteroarenes (e.g., thiazoles, thiophenes, furans) under phosphine-free Pd(OAc)₂ catalysis. This method allows precise functionalization at both positions, enabling the synthesis of symmetrical and unsymmetrical 9,10-di(heteroaryl)phenanthrenes.

Example Reaction Pathway:

-

First Substitution (C9 Position):

-

Second Substitution (C10 Position):

Table 1: Selected Heteroarylations of this compound

| Heteroarene | Position Substituted | Catalyst Loading | Yield (%) |

|---|---|---|---|

| 2-Isobutylthiazole | C9 | 0.5 mol% Pd(OAc)₂ | 96 |

| 2-Ethylthiophene | C10 | 0.1 mol% Pd(OAc)₂ | 83 |

| 1-Methylpyrrole | C9 | 0.5 mol% Pd(OAc)₂ | 78 |

Suzuki-Miyaura Coupling

The bromine atoms can be replaced with aryl groups via Suzuki coupling. For example, coupling with phenylboronic acid under Pd(PPh₃)₄ catalysis yields 9,10-diphenylphenanthrene.

Electrophilic Bromination and Halogen Exchange

This compound can undergo further bromination under acidic conditions. Treatment with N-bromosuccinimide (NBS) in H₂SO₄ introduces additional bromine atoms at activated positions (e.g., C3 or C6), forming tri- or tetrabrominated derivatives .

Key Reaction:

Elimination Reactions

Dehydrohalogenation with strong bases (e.g., KOtBu) in DMF induces elimination of HBr, forming phenanthrene-derived acetylenes. This pathway is critical for synthesizing conjugated materials for optoelectronics .

Example:

Structural and Electronic Considerations

DFT studies reveal that bromine substituents induce electron-withdrawing effects, lowering HOMO/LUMO levels (-6.5 eV and -2.8 eV, respectively) and enhancing charge transport . The adjacent bromines at C9 and C10 create steric hindrance, favoring regioselective substitutions at less crowded positions.

特性

IUPAC Name |

9,10-dibromophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br2/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZVDACBKJRRYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399891 | |

| Record name | 9,10-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15810-15-8 | |

| Record name | 9,10-dibromophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9,10-DIBROMOPHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and some key physical properties of 9,10-Dibromophenanthrene?

A1: this compound (C14H8Br2) is a planar molecule with a crystallographic twofold (C2) symmetry []. This means the molecule can be bisected into two identical halves. The crystal structure reveals that the molecules engage in face-to-face slipped antiparallel π–π stacking interactions along the c axis []. This type of interaction is common in aromatic systems and contributes to the molecule's overall stability in its solid state.

Q2: How does the presence of bromine atoms in this compound affect its vapor pressure compared to its parent compound, phenanthrene?

A2: Research indicates that halogen substitution, such as the bromine atoms in this compound, generally leads to a decrease in vapor pressure compared to the parent compound, phenanthrene []. This decrease is attributed to the increased molecular weight and stronger intermolecular forces (like the π–π stacking mentioned earlier) caused by the presence of the halogen atoms. Interestingly, while halogenation usually decreases vapor pressure, it doesn't always lead to a higher enthalpy of sublimation [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。